molecular formula C10H11BN2O4 B13655316 (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid

Cat. No.: B13655316
M. Wt: 234.02 g/mol
InChI Key: SXYPBHUMLUPNMI-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is a heterocyclic compound with the molecular formula C10H11BN2O4. It is a boronic acid derivative that contains a pyrazolo[1,5-a]pyridine core structure, which is known for its versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under controlled conditions, followed by borylation using boronic acid reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core .

Scientific Research Applications

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to its combination of the pyrazolo[1,5-a]pyridine core and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H11BN2O4

Molecular Weight

234.02 g/mol

IUPAC Name

(3-ethoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid

InChI

InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-6-12-13-4-3-7(11(15)16)5-9(8)13/h3-6,15-16H,2H2,1H3

InChI Key

SXYPBHUMLUPNMI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=NN2C=C1)C(=O)OCC)(O)O

Origin of Product

United States

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